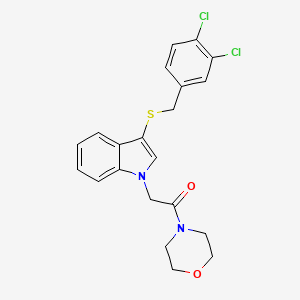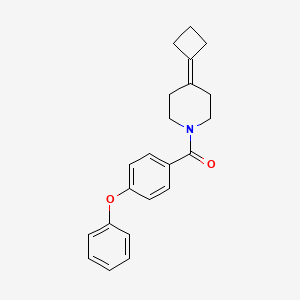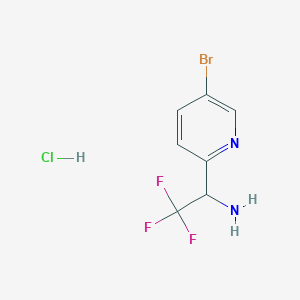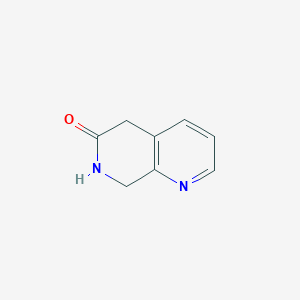
(3,5-dimetil-1H-pirazol-4-il)(3-((6-metilpiridazin-3-il)oxi)pirrolidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a multifaceted chemical compound characterized by its unique structural properties
Aplicaciones Científicas De Investigación
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone finds extensive use in several scientific domains:
Chemistry: Utilized as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on various biological pathways and mechanisms.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Applied in the development of novel materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise assembly of its complex structure. A typical synthetic route may include the coupling of 3,5-dimethyl-1H-pyrazole with a pyrrolidin-1-ylmethanone derivative, followed by the introduction of the 6-methylpyridazin-3-yl moiety via an oxy linking group. Reaction conditions often require controlled temperature, pH, and the use of appropriate catalysts to ensure efficiency and high yield.
Industrial Production Methods
Industrial production methods focus on optimizing scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance productivity. Reaction conditions are precisely regulated to maintain consistency and quality across large-scale batches.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is capable of undergoing various chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Conditions typically involve specific temperatures, solvents, and pH levels to facilitate the desired reaction pathways.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce simpler alkanes or alcohol derivatives.
Mecanismo De Acción
The mechanism by which (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects involves intricate interactions with molecular targets. It may interact with specific enzymes or receptors, triggering a cascade of biochemical reactions. Pathways involved could include signal transduction, gene expression modulation, and cellular metabolism.
Comparación Con Compuestos Similares
When compared to similar compounds, (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exhibits unique properties that distinguish it from its counterparts.
Similar Compounds
3,5-dimethylpyrazole derivatives
Pyrrolidin-1-ylmethanone analogs
6-methylpyridazin-3-yl-oxy-linked compounds
These similar compounds share structural elements but differ in their overall chemical behavior and applications, highlighting the unique nature of (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone.
Propiedades
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-4-5-13(19-16-9)22-12-6-7-20(8-12)15(21)14-10(2)17-18-11(14)3/h4-5,12H,6-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNAHVPMARSCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Methyl-N-[2-oxo-2-[propan-2-yl(thiophen-2-ylmethyl)amino]ethyl]prop-2-enamide](/img/structure/B2550608.png)

![1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2550612.png)


![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2550618.png)
![N'-(2-methoxy-5-methylphenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2550619.png)


![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)




